4-(Ethoxymethyl)-3,3-dimethylpyrrolidine

Description

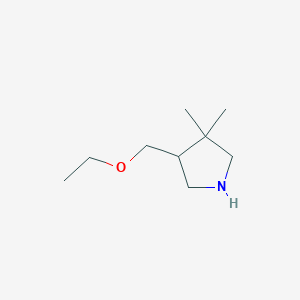

4-(Ethoxymethyl)-3,3-dimethylpyrrolidine is a pyrrolidine derivative featuring a five-membered saturated ring with two methyl groups at the 3,3-positions and an ethoxymethyl (-CH2-O-CH2CH3) substituent at the 4-position. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological activity.

Although direct data on this compound are absent in the provided evidence, insights can be drawn from structurally related analogs. This article compares its hypothetical properties with similar compounds, focusing on substituent effects, synthesis, and biological relevance.

Properties

IUPAC Name |

4-(ethoxymethyl)-3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-11-6-8-5-10-7-9(8,2)3/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCMIISRXUMOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CNCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Ethoxymethyl)-3,3-dimethylpyrrolidine is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by an ethoxymethyl group and a dimethylpyrrolidine moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves multi-step organic reactions. A typical synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the ethoxymethyl group. The reaction conditions often require organic solvents and catalysts to optimize yield and purity.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ring Formation | Solvent A, Catalyst X | 85 |

| 2 | Ethoxymethyl Introduction | Solvent B, Heat | 90 |

| 3 | Purification | Column Chromatography | >95 |

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of Mycobacterium tuberculosis (MTB) with minimum inhibitory concentrations (MIC) as low as 21.25 μM .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific enzymes or receptors. It may modulate enzyme activity or receptor binding through structural mimicry or competitive inhibition.

Case Studies

- Antitubercular Activity : In a study evaluating hybrid compounds that included pyrrolidine derivatives, several exhibited potent antitubercular activity against MTB strains. The most effective compounds demonstrated MIC values significantly lower than those of standard treatments .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on Vero cell lines using MTT assays. The results indicated minimal cytotoxicity at concentrations exceeding 375 μM, suggesting a favorable therapeutic index for further development .

Safety and Toxicology

Safety evaluations are crucial for any potential therapeutic agent. Preliminary studies indicate that this compound exhibits low toxicity in vitro, making it a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Key analogs include:

4-Aryl-3,3-dimethylpyrrolidine hydrochlorides (e.g., 4-(4-bromophenyl)-, 4-(3-methoxyphenyl)-) .

Compounds with ethoxymethyl groups (e.g., 1-(Ethoxymethyl)-2-methoxybenzene) .

Table 1: Structural and Physical Properties

Key Observations :

- Ethoxymethyl vs. Aryl Groups: The ethoxymethyl group likely increases polarity compared to aryl substituents (e.g., bromophenyl), improving aqueous solubility.

Preparation Methods

Synthetic Route Overview

The synthesis of 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine generally involves:

- Construction of the 3,3-dimethylpyrrolidine core.

- Introduction of the ethoxymethyl substituent at the 4-position.

- Purification and characterization steps to isolate the target compound.

Preparation of 3,3-Dimethylpyrrolidine Core

The 3,3-dimethyl substitution on the pyrrolidine ring is a key structural feature that influences the synthetic strategy.

Starting Materials: The preparation often begins with 3,3-dimethylbutanal or 3,3-dimethylbutanol derivatives as precursors for the pyrrolidine ring. For example, 3,3-dimethylbutanal can be prepared from 3,3-dimethylbutanol, which itself is synthesized by acid-catalyzed reactions involving ethylene and isopropylene with sulfuric acid as a catalyst.

Ring Formation: The pyrrolidine ring is typically formed via intramolecular cyclization reactions involving aminoalkyl intermediates. For instance, reductive amination of 3,3-dimethylbutanal with appropriate amine sources can yield the pyrrolidine ring with the 3,3-dimethyl substitution intact.

Introduction of the Ethoxymethyl Group at the 4-Position

The ethoxymethyl substituent is introduced at the 4-position of the pyrrolidine ring through alkylation or substitution reactions.

Alkylation Strategy: A common method involves the reaction of the pyrrolidine nitrogen or carbon at the 4-position with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic or catalytic conditions. This step requires careful control to ensure selective substitution at the 4-position without affecting other reactive sites.

Alternative Approaches: Some synthetic routes use protected intermediates or employ regioselective catalysts to achieve the desired substitution pattern. For example, selective functionalization can be guided by steric effects from the 3,3-dimethyl groups, favoring substitution at the 4-position.

Representative Synthetic Procedure (Hypothetical Example Based on Literature)

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material Preparation | Synthesis of 3,3-dimethylbutanal from 3,3-dimethylbutanol via acid-catalyzed reactions | Readily available precursors; scalable | Requires handling of corrosive acids |

| Pyrrolidine Ring Formation | Reductive amination or cyclization of aldehyde with amines | Efficient ring closure; moderate to high yields | Possible side reactions; stereochemical control needed |

| Ethoxymethyl Group Introduction | Alkylation with ethoxymethyl halides under basic conditions | Direct functionalization; straightforward | Moderate yields; regioselectivity challenges |

| Catalytic One-Pot Methods | Use of nano-catalysts for heterocycle synthesis | Potential for streamlined synthesis | Limited specific data for this compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.